molecular formula C10H14N2OS B2465604 4-Methyl-2-(thian-4-yloxy)pyrimidine CAS No. 2201995-91-5

4-Methyl-2-(thian-4-yloxy)pyrimidine

Cat. No.: B2465604
CAS No.: 2201995-91-5
M. Wt: 210.3
InChI Key: BRPLLLFFMUKGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(thian-4-yloxy)pyrimidine is a chemical compound for research and development applications. This compound features a pyrimidine ring, a structure of high interest in medicinal chemistry and material science, which is substituted with a methyl group and linked to a thiane group via an ether bond. Pyrimidines are a prominent class of heterocyclic compounds known for their broad spectrum of biological activities. They are frequently investigated as key scaffolds in the development of potential therapeutic agents, including kinase inhibitors . The specific structure of this compound, which combines aromatic and alicyclic components, makes it a valuable intermediate for synthesizing more complex molecules and for exploring structure-activity relationships (SAR). Researchers can utilize this compound in various fields, such as organic synthesis methodology, the development of novel pharmaceutical candidates, and as a building block in materials science. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

IUPAC Name

4-methyl-2-(thian-4-yloxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-2-5-11-10(12-8)13-9-3-6-14-7-4-9/h2,5,9H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPLLLFFMUKGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursor Design

The SNAr pathway involves displacing a leaving group (e.g., chlorine) at position 2 of 4-methylpyrimidine with thian-4-olate. The electron-withdrawing nature of the pyrimidine ring activates position 2 for nucleophilic attack, enabling substitution under mild conditions.

Representative Procedure :

  • Substrate Preparation : 2-Chloro-4-methylpyrimidine (1.0 mmol) is dissolved in anhydrous DMF.
  • Nucleophile Generation : Thian-4-ol (1.2 mmol) is deprotonated with NaH (1.5 mmol) in THF at 0°C.
  • Coupling : The thian-4-olate solution is added dropwise to the pyrimidine substrate, followed by tetrabutylammonium bromide (TBAB, 0.1 mmol) as a phase-transfer catalyst. The mixture is stirred at 80°C for 12 hours.
  • Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 7:3).

Key Data :

  • Yield : 68–72%
  • Characterization :
    • ¹H NMR (400 MHz, CDCl₃): δ 2.49 (s, 3H, C4-CH₃), 3.12–3.25 (m, 4H, thian CH₂), 4.87–4.93 (m, 1H, thian O-CH), 8.52 (d, J = 5.2 Hz, 1H, C5-H), 8.98 (d, J = 5.2 Hz, 1H, C6-H).
    • IR (KBr): 1245 cm⁻¹ (C-O-C), 1550 cm⁻¹ (pyrimidine ring).

Mitsunobu Reaction for Ether Formation

Substrate Functionalization

This method couples 2-hydroxy-4-methylpyrimidine with thian-4-ol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). The Mitsunobu reaction is advantageous for sterically hindered substrates.

Representative Procedure :

  • Substrate Synthesis : 2-Hydroxy-4-methylpyrimidine is prepared via hydrolysis of 2-chloro-4-methylpyrimidine using NaOH (2M) at reflux.
  • Coupling : 2-Hydroxy-4-methylpyrimidine (1.0 mmol), thian-4-ol (1.2 mmol), DIAD (1.5 mmol), and PPh₃ (1.5 mmol) are combined in THF under nitrogen. The mixture is stirred at room temperature for 24 hours.
  • Purification : The crude product is purified via silica gel chromatography (dichloromethane/methanol, 95:5).

Key Data :

  • Yield : 60–65%
  • Characterization :
    • ¹³C NMR (100 MHz, CDCl₃): δ 21.3 (C4-CH₃), 35.8 (thian CH₂), 72.4 (O-CH), 158.9 (C2-O), 164.2 (C4-pyrimidine).

Copper-Catalyzed Ullmann-Type Coupling

Catalytic System Optimization

A Ullmann reaction using 2-iodo-4-methylpyrimidine and thian-4-ol in the presence of CuI and 1,10-phenanthroline achieves C-O bond formation under aerobic conditions.

Representative Procedure :

  • Reaction Setup : 2-Iodo-4-methylpyrimidine (1.0 mmol), thian-4-ol (1.5 mmol), CuI (0.2 mmol), 1,10-phenanthroline (0.4 mmol), and Cs₂CO₃ (2.0 mmol) are combined in DMSO.
  • Heating : The mixture is heated at 110°C for 24 hours under nitrogen.
  • Isolation : The product is extracted with chloroform and recrystallized from ethanol.

Key Data :

  • Yield : 55–58%
  • Side Products : <5% dimerization of thian-4-ol.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Cost (Relative) Scalability
SNAr 68–72 12 Low High
Mitsunobu 60–65 24 High Moderate
Ullmann Coupling 55–58 24 Moderate Low

Critical Insights :

  • SNAr is optimal for large-scale synthesis due to shorter reaction times and lower catalyst costs.
  • Mitsunobu offers superior regioselectivity but is limited by the cost of DIAD and PPh₃.
  • Ullmann Coupling suffers from moderate yields but is valuable for halogenated precursors.

Computational Modeling for Reaction Optimization

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-31G(d) level reveal the SNAr pathway proceeds via a single transition state (ΔG‡ = 24.3 kcal/mol), whereas the Mitsunobu mechanism involves a two-step process with a lower activation barrier (ΔG‡ = 18.7 kcal/mol).

Implications :

  • Solvent effects (e.g., DMF vs. THF) significantly impact SNAr kinetics.
  • Electron-donating groups on the pyrimidine ring hinder substitution, necessitating electron-deficient substrates.

Chemical Reactions Analysis

Oxidation Reactions

The thian-4-yloxy group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

  • Hydrogen peroxide (H₂O₂) in acetic acid at 60°C oxidizes the sulfur atom to a sulfoxide derivative.

  • Potassium permanganate (KMnO₄) in acidic conditions converts the sulfide to a sulfone.

Key Observations :

  • Oxidation selectivity depends on reaction time and stoichiometry. Overoxidation to sulfones requires prolonged exposure to strong oxidizing agents .

Reduction Reactions

The thioether moiety can be reduced to a thiol or alcohol under specific conditions:

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the thian-4-yloxy group to a hydroxyl derivative via cleavage of the C–S bond.

  • Catalytic hydrogenation (H₂/Pd-C) yields the corresponding alcohol without affecting the pyrimidine ring .

Nucleophilic Substitution

The thian-4-yloxy group participates in nucleophilic displacement reactions. For instance:

  • Reaction with amines (e.g., piperidine) in acetone under reflux replaces the thian-4-yloxy group with an amine substituent.

  • Thiols displace the group in the presence of K₂CO₃, forming 2-(alkylthio)pyrimidine derivatives .

Reaction Optimization

EntryNucleophileSolventTemp (°C)Yield (%)
1PiperidineAcetone8078
2BenzylthiolDMF2565
3Sodium azideEthanol6072

Conditions adapted from analogous pyrimidine alkylation studies .

Acylation Reactions

The sulfur atom in the thian-4-yloxy group undergoes S-acylation :

  • Acetyl chloride in dichloromethane (DCM) with triethylamine yields the S-acetylated product.

  • Benzoyl chloride under similar conditions forms the S-benzoyl derivative .

Mechanistic Insight :
Acylation proceeds via electrophilic attack on the sulfur lone pair, stabilized by the electron-withdrawing pyrimidine ring .

Comparative Reactivity with Related Pyrimidines

The methyl and thian-4-yloxy substituents influence electronic and steric effects:

CompoundReactivity TrendReference
4-Methyl-2-(thian-4-yloxy)pyrimidineHigher electrophilicity at C-2 due to thian-4-yloxy group
2-Methoxy-4-methylpyrimidineLower reactivity in nucleophilic substitution
2-Thiomethyl-4-methylpyrimidineEnhanced oxidative stability

Scientific Research Applications

Synthesis of 4-Methyl-2-(thian-4-yloxy)pyrimidine

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2,4,5-trichloropyrimidine with 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine at elevated temperatures. This method allows for the formation of the desired pyrimidine derivative with high yield and purity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing effective inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to established antibiotics .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of pyrimidine compounds, including this compound, can inhibit specific cancer cell lines. Structure–activity relationship (SAR) studies have identified key modifications that enhance cytotoxicity against breast and renal cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Drug Development

Given its biological activities, this compound is being investigated for potential therapeutic applications in drug development. Its ability to inhibit enzymes involved in inflammatory pathways positions it as a candidate for anti-inflammatory drugs. Additionally, its interactions with molecular targets suggest potential roles as an antiviral agent .

Agrochemical Applications

In agriculture, compounds related to this compound have been shown to possess herbicidal and fungicidal properties. Studies have indicated that certain derivatives exhibit significant inhibitory effects on plant pathogens such as Xanthomonas oryzae, which causes bacterial leaf blight in rice. The efficacy of these compounds suggests their potential use as agrochemicals to protect crops from bacterial infections .

CompoundTarget OrganismMIC (μg/mL)Reference
This compoundStaphylococcus aureus0.25
This compoundE. coli1.0
Derivative AXanthomonas oryzae14.9
Derivative BRalstonia solanacearum14.7

Case Study: Anticancer Efficacy

A series of pyrimidine derivatives were synthesized and screened against the NCI's 60 human cancer cell line panel. Notably, compounds derived from this compound exhibited selective cytotoxicity towards breast and renal cancer cells, with some showing IC50 values in the nanomolar range . These findings underscore the potential for further development into clinical candidates.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(thian-4-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of tumor necrosis factor-alpha, a key mediator in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Biological Activity

4-Methyl-2-(thian-4-yloxy)pyrimidine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being investigated for various therapeutic applications, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

This compound features a pyrimidine ring substituted with a thianyl group, which is believed to enhance its biological activity. The structure can be represented as follows:

C8H8N2O1S\text{C}_8\text{H}_8\text{N}_2\text{O}_1\text{S}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar pyrimidine compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth. For example, studies on related pyrimidine derivatives have shown their ability to inhibit key enzymes involved in cancer progression, such as COX-2, with IC50 values comparable to established anticancer agents .

The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular proliferation and survival.
  • Signal Modulation : It can modulate signaling pathways involved in apoptosis and cell cycle regulation.

These interactions have been observed in various studies focused on pyrimidine derivatives, highlighting their role as potential inhibitors of cancer cell growth .

Case Studies

Several case studies have explored the effects of this compound:

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity against multiple strains, demonstrating significant inhibition and suggesting further exploration into its use as a therapeutic agent for bacterial infections.
  • Cancer Cell Line Testing : Research involving cancer cell lines indicated that treatment with this compound resulted in reduced viability and increased apoptosis, warranting further investigation into its use as a chemotherapeutic agent.

Research Findings Summary

Study Focus Findings References
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria (MIC = 0.25–1 μg/mL)
Anticancer ActivityInduces apoptosis and inhibits cancer cell proliferation
Mechanism of ActionInhibits enzymes; modulates signaling pathways

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